molecular formula C13H12N4O2 B2712771 4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile CAS No. 338411-87-3

4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile

Cat. No. B2712771
CAS RN: 338411-87-3
M. Wt: 256.265
InChI Key: COSYNZUYYBYIJC-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile” has a CAS Number of 338411-87-3 and a linear formula of C13H12N4O2 . It is a solid substance with a molecular weight of 256.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12N4O2/c1-18-12-5-6-15-13(11(12)8-14)17-7-3-4-10(17)9-16-19-2/h3-7,9H,1-2H3/b16-9+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Structural Characterization and Supramolecular Assembly

Nicotinonitrile derivatives have been structurally characterized, revealing diverse molecular conformations and supramolecular assemblies. For instance, studies on specific derivatives demonstrate non-planar molecular structures, with variations in dihedral angles between central pyridine rings and attached phenyl or methoxyphenyl rings. These structural details are crucial for understanding the molecular interactions and crystal packing, which influence the material properties and potential applications in materials science. Weak intramolecular C—H⋯N interactions and intermolecular C—H⋯N, C—H⋯O interactions contribute to the formation of a three-dimensional supramolecular network, indicating potential for designing novel crystalline materials (Chantrapromma et al., 2009).

Synthetic Routes and Chemical Transformations

Research on nicotinonitrile derivatives also sheds light on synthetic methodologies for creating highly functionalized molecules. For example, the domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide have been employed to synthesize highly functionalized isoxazole-annulated heterocycles. These synthetic strategies enable the preparation of complex molecules that can serve as scaffolds for pharmaceuticals, agrochemicals, and materials science applications (Ruano et al., 2005).

Corrosion Inhibition

Nicotinonitrile derivatives exhibit promising applications as corrosion inhibitors for metals. Studies demonstrate that certain pyridine derivatives can significantly inhibit steel corrosion in acidic environments, with inhibition efficiencies reaching up to 90.24%. Such findings are crucial for developing new corrosion inhibitors that can extend the lifespan of metal-based structures and components in industrial applications (Ansari et al., 2015).

Antimicrobial Activity

Additionally, nicotinonitrile derivatives have been explored for their antimicrobial properties. The synthesis and evaluation of certain derivatives reveal their potential as antimicrobial agents against a range of bacteria and fungi. This research area is particularly relevant for the development of new antibiotics and antifungal agents, contributing to the fight against resistant microbial strains (Guna et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-methoxy-2-[2-[(E)-methoxyiminomethyl]pyrrol-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-18-12-5-6-15-13(11(12)8-14)17-7-3-4-10(17)9-16-19-2/h3-7,9H,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSYNZUYYBYIJC-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N2C=CC=C2C=NOC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)N2C=CC=C2/C=N/OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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